molecular formula C17H24N4O2S2 B2766047 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide CAS No. 384367-22-0

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

Cat. No. B2766047
CAS RN: 384367-22-0
M. Wt: 380.53
InChI Key: IDYOGSVFDZGUQD-UHFFFAOYSA-N
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Description

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is a useful research compound. Its molecular formula is C17H24N4O2S2 and its molecular weight is 380.53. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

The compound has been utilized in the synthesis of thienopyridines and other fused derivatives, demonstrating its role in the expeditious synthesis of heterocyclic compounds. This process involves reactions with arylidinecyanothioacetamide and α-haloketones to yield thieno[2,3-b]pyridine derivatives, which are of interest for their potential pharmaceutical applications (Harb, Hussein, & Mousa, 2006).

Crystallography and Molecular Structure

Studies on similar compounds have focused on crystallography, revealing intricate details about their molecular structure. For instance, the analysis of bosentan monohydrate, a compound with a somewhat related structure, provided insights into its dihedral angles and crystal packing, which are crucial for understanding the compound's interactions and stability (Kaur et al., 2012).

Carbonic Anhydrase Inhibition

Research into carbonic anhydrase inhibitors has shown that derivatives of similar compounds exhibit strong inhibition of carbonic anhydrase isozymes, which are involved in aqueous humor secretion. This makes them valuable for developing treatments for conditions like glaucoma (Casini et al., 2002).

Antibacterial and Antifungal Properties

Novel N-substituted sulfonamides derived from 4-hydroxycoumarin have been evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in addressing resistant microbial strains and fungal infections (Chohan, Shaikh, Rauf, & Supuran, 2006).

Antitumor and Antibacterial Agents

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, including those with sulfanilamide Schiff-base compounds, have demonstrated significant antitumor and antibacterial activity. These compounds represent a promising area of research for developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c18-15-14-11-5-1-2-6-12(11)25-16(14)21-17(20-15)24-10-3-7-13(23)19-8-4-9-22/h22H,1-10H2,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYOGSVFDZGUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

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